Cas no 210108-91-1 (5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane)

5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane 化学的及び物理的性質
名前と識別子
-
- 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
- 5,8,9,10,14-Pentaacetoxy-3-benz
- (1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-Pentaac etoxy-3a-hydroxy-2,4a,6,9a-tetramethylhexadecahydrocyclopenta[b]f luoren-1-yl benzoate
- 5,8,9,10,14-Pentaacetoxy- 3-benz
- [ "" ]
- FS-9553
- InChI=1/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36
- CHEMBL3941264
- IKVFCMXVZDVCLH-IEBUTITNSA-
- (1S,2S,3AR,4R,4AS,4BS,6R,8S,8AS,9AR,10R,10AR)-4,6,8,8A,10-PENTAKIS(ACETYLOXY)-3A-HYDROXY-2,4A,6,9A-TETRAMETHYL-DECAHYDRO-1H-CYCLOPENTA[B]FLUOREN-1-YL BENZOATE
- AKOS032961597
- [(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate
- Cyclopenta[b]fluorene-1,3a,4,6,8,8a,10(1H,4H)-heptol, dodecahydro-2,4a,6,9a-tetramethyl-, 4,6,8,8a,10-pentaacetate 1-benzoate, (1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-
- 210108-91-1
-
- インチ: InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36+,37-/m0/s1
- InChIKey: IKVFCMXVZDVCLH-IEBUTITNSA-N
- SMILES: O=C(O[C@@H]4[C@H]1[C@@](O)([C@H](OC(=O)C)[C@@]2([C@@]([C@@H]1OC(=O)C)(C)C[C@@]3(OC(=O)C)[C@@H](OC(=O)C)C[C@@](OC(=O)C)(C)C[C@@H]23)C)C[C@@H]4C)c5ccccc5
計算された属性
- 精确分子量: 700.30900
- 同位素质量: 700.30949158g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 13
- 重原子数量: 50
- 回転可能化学結合数: 13
- 複雑さ: 1420
- 共价键单元数量: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 178Ų
- XLogP3: 4
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 682.9±55.0 °C at 760 mmHg
- フラッシュポイント: 199.9±25.0 °C
- PSA: 178.03000
- LogP: 3.85780
- じょうきあつ: 0.0±2.2 mmHg at 25°C
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3097-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
¥ 3940 | 2024-07-20 | ||
A2B Chem LLC | AB19791-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
$702.00 | 2024-04-20 | ||
TargetMol Chemicals | TN3097-1 mL * 10 mM (in DMSO) |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
TargetMol Chemicals | TN3097-1 ml * 10 mm |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
TargetMol Chemicals | TN3097-1 ml * 10 mm |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1 ml * 10 mm |
¥ 6010 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3097-1 mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3097-5 mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
Cooke Chemical | M5047135-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 95% | 5mg |
RMB 2660.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P26580-5mg |
(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-Pentaac etoxy-3a-hydroxy-2,4a,6,9a-tetramethylhexadecahydrocyclopenta[b]f luoren-1-yl benzoate |
210108-91-1 | 5mg |
¥5600.0 | 2022-04-27 | ||
TargetMol Chemicals | TN3097-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
¥ 3940 | 2024-07-24 |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluaneに関する追加情報
Recent Advances in the Study of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane (CAS: 210108-91-1)
The compound 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane (CAS: 210108-91-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This polyacetylated derivative, belonging to the pepluane family, exhibits a complex molecular architecture characterized by multiple acetoxy and benzoyloxy functional groups. Recent studies have focused on elucidating its biosynthesis, chemical modifications, and biological activities, particularly in the context of anticancer and anti-inflammatory properties.
A groundbreaking study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane, highlighting its efficient production through semi-synthetic methods from natural precursors. The research team employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. Notably, the study revealed that the specific arrangement of acetyl groups plays a crucial role in the compound's stability and bioavailability, with the 15-hydroxyl group being particularly important for its biological activity.
In terms of pharmacological potential, recent in vitro and in vivo investigations have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon carcinomas. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane inhibits tumor growth by targeting microtubule dynamics and inducing apoptosis through the mitochondrial pathway. Furthermore, the compound showed synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy.
Another significant development involves the compound's anti-inflammatory properties. Research published in the European Journal of Pharmacology (2024) demonstrated that 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane effectively suppresses pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-κB signaling pathway. These findings open new avenues for developing novel anti-inflammatory drugs, particularly for chronic inflammatory conditions where current therapies show limited efficacy or significant side effects.
Despite these promising results, challenges remain in the clinical translation of this compound. Recent pharmacokinetic studies have identified issues related to its metabolic stability and tissue distribution, prompting researchers to explore prodrug strategies and novel formulation approaches. The development of more water-soluble derivatives while maintaining the compound's biological activity represents an active area of current research.
Looking forward, the unique chemical scaffold of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane offers numerous opportunities for structure-activity relationship studies and further medicinal chemistry optimization. With ongoing research into its molecular targets and mechanisms of action, this compound may soon transition from laboratory investigation to preclinical development, potentially yielding new therapeutic agents for cancer and inflammatory diseases.
210108-91-1 (5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane) Related Products
- 63303-29-7(Spiroisochroman-4,4'-piperidine)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)
- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)
- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)
- 1343023-57-3(1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 898750-58-8(3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)
- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)
- 1234692-66-0(2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)




